8,14-Dihydroxy-2,2,20,20-tetramethyl-heneicosanedioic Acid
Description
8,14-Dihydroxy-2,2,20,20-tetramethyl-heneicosanedioic Acid is a long-chain dicarboxylic acid featuring hydroxyl groups at positions 8 and 14, along with methyl substitutions at carbons 2 and 20.
Properties
CAS No. |
2570179-40-5 |
|---|---|
Molecular Formula |
C25H48O6 |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
8,14-dihydroxy-2,2,20,20-tetramethylhenicosanedioic acid |
InChI |
InChI=1S/C25H48O6/c1-24(2,22(28)29)18-12-6-10-16-20(26)14-8-5-9-15-21(27)17-11-7-13-19-25(3,4)23(30)31/h20-21,26-27H,5-19H2,1-4H3,(H,28,29)(H,30,31) |
InChI Key |
CZWCJKCSYCVMDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCCC(CCCCCC(CCCCCC(C)(C)C(=O)O)O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection
The synthesis often begins with commercially available long-chain fatty acids or their derivatives, such as hexadecanoic acid or octadecanoic acid , which serve as scaffolds for subsequent modifications.
Chain Elongation and Branching
Using Grignard reactions or organolithium reagents , the backbone is extended by coupling with appropriate alkyl halides or via Wittig reactions to introduce the methyl groups at the 2 and 20 positions.
Regioselective Hydroxylation
Hydroxyl groups at carbons 8 and 14 are introduced through:
- Radical hydroxylation using hydroperoxides under controlled conditions.
- Enzymatic hydroxylation employing cytochrome P450 monooxygenases for regioselectivity.
- Directed hydroxylation using protecting groups and directing groups to ensure specificity.
Oxidation to Diacid
The terminal methyl groups are oxidized to carboxylic acids using:
- Potassium permanganate (KMnO₄) under controlled conditions.
- Chromium-based oxidants (e.g., Jones reagent), although less favored due to toxicity.
- Oxidative cleavage of diols or hydroxylated intermediates.
Specific Preparation Methodology
Based on patent literature and synthesis research, the most plausible method involves:
Stepwise Approach
| Step | Description | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Chain elongation via alkylation | Alkyl halides, Grignard reagents | Build the carbon backbone with methyl branches |
| 2 | Protection of hydroxyl groups | Silyl or acetal protecting groups | Enable regioselective hydroxylation |
| 3 | Regioselective hydroxylation | Cytochrome P450 enzymes or radical hydroxylation | Install hydroxyl groups at carbons 8 and 14 |
| 4 | Deprotection | Acidic or basic hydrolysis | Remove protecting groups |
| 5 | Oxidation of terminal methyls | KMnO₄ or CrO₃ | Convert to diacid functionalities |
Alternative Route: Enzymatic Hydroxylation
Enzymatic hydroxylation offers high regioselectivity and is often employed in complex molecule synthesis, especially for hydroxylation at specific aliphatic carbons.
Data Tables Summarizing Preparation Parameters
| Parameter | Details | References |
|---|---|---|
| Starting Material | Long-chain fatty acids or derivatives | Patent WO 2020257571; PubChem data |
| Chain Elongation Method | Grignard reaction, alkylation | Patent disclosures; organic synthesis literature |
| Hydroxylation Technique | Cytochrome P450 enzymatic hydroxylation | Research articles on regioselective hydroxylation |
| Oxidation Reagents | Potassium permanganate, chromic acid | Standard oxidation protocols in organic synthesis |
| Purification Methods | Column chromatography, recrystallization | Standard lab techniques |
Research Findings and Perspectives
Recent advances have demonstrated the utility of biocatalysis for regioselective hydroxylation, reducing the need for protecting groups and improving yields. The use of enzymatic systems such as cytochrome P450 monooxygenases allows precise hydroxylation at targeted carbons, which is critical for synthesizing this compound with high regioselectivity.
Furthermore, oxidative cleavage methods have been optimized to convert methyl groups into carboxylic acids without over-oxidation or degradation of sensitive hydroxyl functionalities.
Notes and Considerations
- Stereochemistry : The hydroxyl groups at carbons 8 and 14 are typically introduced with stereoselectivity, often requiring chiral catalysts or enzymatic methods.
- Protection strategies : Hydroxyl groups are protected during chain elongation and oxidation to prevent side reactions.
- Yield optimization : Sequential purification and careful control of reaction conditions are essential for high yield and purity.
Chemical Reactions Analysis
8,14-Dihydroxy-2,2,20,20-tetramethyl-heneicosanedioic Acid undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8,14-Dihydroxy-2,2,20,20-tetramethyl-heneicosanedioic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is used in the preparation of bempedoic acids, which have therapeutic applications in treating diseases.
Industry: The compound is utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 8,14-Dihydroxy-2,2,20,20-tetramethyl-heneicosanedioic Acid involves its interaction with specific molecular targets and pathways. In the case of its use in bempedoic acids, the compound inhibits the enzyme adenosine triphosphate-citrate lyase, which plays a role in cholesterol synthesis. This inhibition leads to a reduction in cholesterol levels, making it useful in the treatment of hypercholesterolemia.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Hydroxy-Substituted Carboxylic Acids
Key differences include:
| Property | 8,14-Dihydroxy-2,2,20,20-tetramethyl-heneicosanedioic Acid | Hexa-2,4-dienoic Acid |
|---|---|---|
| Chain Length | 21-carbon backbone (heneicosanedioic) | 6-carbon backbone |
| Functional Groups | 2 hydroxyl, 4 methyl, 2 carboxylic acids | 2 conjugated double bonds, 1 carboxylic acid |
| Solubility | Likely amphiphilic due to polar/nonpolar regions | Higher solubility in organic solvents |
| Bioactivity Potential | Hypothesized membrane interaction or enzyme inhibition | Known as a food preservative (sorbic acid) |
The extended alkyl chain and hydroxyl groups in the target compound may enhance its ability to interact with lipid bilayers or proteins, unlike Hexa-2,4-dienoic acid’s role in microbial inhibition via solubility-driven mechanisms .
Substitution Pattern Effects
highlights that substituent positions critically influence bioactivity. For example, 3,4-dihydroxyaryl derivatives exhibit strong antibacterial activity against B. subtilis and S. aureus, whereas 2,4- or 2,5-dihydroxy analogs are less effective.
Methyl Group Contributions
The tetramethyl groups at carbons 2 and 20 introduce steric bulk, which could hinder rotational freedom or intermolecular interactions. This contrasts with tributyltin compounds (), where alkyl groups enhance lipophilicity and toxicity. However, the methyl groups in the target compound may stabilize its conformation or protect reactive sites (e.g., carboxylic acids) from enzymatic degradation .
Biological Activity
8,14-Dihydroxy-2,2,20,20-tetramethyl-heneicosanedioic Acid (CAS No. 2570179-40-5) is a chemical compound that has garnered attention due to its potential applications in pharmacology, particularly as a precursor in the synthesis of bempedoic acid and related therapeutic agents. This article explores the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C25H48O6 |
| Molecular Weight | 444.64 g/mol |
| CAS Number | 2570179-40-5 |
| IUPAC Name | 8,14-dihydroxy-2,2,20,20-tetramethylhenicosanedioic acid |
The compound is characterized by its complex structure featuring multiple hydroxyl groups and a long carbon chain, which may influence its solubility and interaction with biological systems.
This compound is primarily recognized as an impurity in bempedoic acid formulations. Bempedoic acid acts as an ATP-citrate lyase inhibitor, which plays a crucial role in lipid metabolism by reducing low-density lipoprotein cholesterol (LDL-C) levels. This mechanism is particularly beneficial for patients with hypercholesterolemia who are unable to achieve desired lipid levels through conventional therapies .
Efficacy in Lipid Lowering
A pooled analysis of clinical trials has shown that bempedoic acid significantly reduces LDL-C levels by approximately 17.4% to 28.5% compared to placebo . The safety profile of bempedoic acid suggests that it is generally well tolerated among patients, with common side effects including mild increases in blood urea nitrogen and creatinine levels .
Safety Profile
The safety assessment from multiple phase 3 clinical trials indicated that treatment-emergent adverse events (TEAEs) were comparable between bempedoic acid and placebo groups. Notably, myalgia was reported less frequently in patients treated with bempedoic acid . The overall incidence of new-onset diabetes was also lower in the bempedoic acid group compared to placebo .
Case Studies
-
Case Study on Hypercholesterolemia Management :
- A study involving 3,621 patients highlighted the effectiveness of bempedoic acid in managing hypercholesterolemia. Patients receiving the drug demonstrated significant reductions in LDL-C levels without a substantial increase in adverse events compared to those on placebo.
- Long-term Safety Evaluation :
Q & A
Q. How can reproducibility challenges in synthesis be mitigated?
- Methodological Answer : Document all synthetic steps in a modular workflow with critical quality attributes (CQAs) defined (e.g., yield ≥70%, purity ≥95%). Share detailed protocols via platforms like protocols.io . Use round-robin testing across labs to identify environmental variables (e.g., humidity) affecting outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
